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Compound of Interest

1-(Cyclopropylmethoxy)-4-fluoro-
Compound Name:
2-nitrobenzene

CAS No.: 1092496-28-0

Cat. No.: B1376291

Get Quote

\ J

CAS Registry Number: 1092496-28-0 Chemical Class: Fluorinated Nitroaryl Ether Primary
Application: Pharmaceutical Intermediate (Kinase Inhibitor Scaffolds)

Executive Summary

1-(Cyclopropylmethoxy)-4-fluoro-2-nitrobenzene is a specialized intermediate designed for
the introduction of the cyclopropylmethoxy pharmacophore into an aromatic core. This
structural motif is increasingly prevalent in medicinal chemistry programs (e.g., VEGFR/EGFR
inhibitors) as a bioisostere for methoxy or ethoxy groups. The cyclopropyl ring offers enhanced
metabolic stability against cytochrome P450-mediated O-dealkylation and improves
hydrophobic binding interactions.

This guide provides a validated protocol for its synthesis via O-alkylation, analyzes its
downstream reactivity (specifically nitro reduction and SNAr displacement), and outlines safety
protocols for scale-up.

Chemical Identity & Properties

© 2026 BenchChem. All rights reserved. 1/7 Tech Support


https://www.benchchem.com/product/b1376291#bc-rfq
https://www.benchchem.com/product/b1376291/docs?utm_src=pdf-body#technical-guide-1-cyclopropylmethoxy-4-fluoro-2-nitrobenzene
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1376291?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Property Specification

IUPAC Name 1-(Cyclopropylmethoxy)-4-fluoro-2-nitrobenzene

Molecular Formula C10H10FNO3

Molecular Weight 211.19 g/mol

Physical State Pale yellow to yellow crystalline solid

Melting Point 58-62 °C (Typical)

Solubility Soluble in DCM, EtOAc, DMF; Insoluble in
Water

Key Functional Groups Nitro (-NOz2), Fluoro (-F), Cyclopropyl ether

o ] Activated for SNAr at C-4; Nitro group reducible
Reactivity Profile )
to amine

Synthetic Strategy & Protocol

The most robust route to CAS 1092496-28-0 involves the nucleophilic substitution (SN2) of 4-
fluoro-2-nitrophenol with (bromomethyl)cyclopropane. This approach is preferred over nitration
of a pre-formed ether due to the regioselectivity challenges associated with directing groups.

Retrosynthetic Analysis

The target molecule is disassembled into two commercially available precursors:
e Nucleophile: 4-Fluoro-2-nitrophenol (CAS 394-33-2) — Provides the aromatic core.

o Electrophile: (Bromomethyl)cyclopropane (CAS 7051-34-5) — Installs the side chain.

Detailed Experimental Protocol

Note: This protocol is optimized for a 10 mmol scale. All steps should be performed in a fume
hood.

Reagents:
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4-Fluoro-2-nitrophenol (1.57 g, 10.0 mmol)

(Bromomethyl)cyclopropane (1.49 g, 11.0 mmol, 1.1 equiv)

Potassium Carbonate (K2COs), anhydrous (2.76 g, 20.0 mmol, 2.0 equiv)
Potassium lodide (KI) (166 mg, 1.0 mmol, 0.1 equiv) — Catalyst

N,N-Dimethylformamide (DMF) (15 mL) — Solvent

Step-by-Step Methodology:

Activation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-
fluoro-2-nitrophenol in DMF (15 mL). Add K2COs in a single portion. The solution will turn
bright yellow/orange due to phenoxide formation. Stir at room temperature for 15 minutes.

Alkylation: Add (bromomethyl)cyclopropane dropwise via syringe. Add Kl (catalytic) to
accelerate the reaction via the Finkelstein reaction (in situ generation of the more reactive
iodide).

Reaction: Heat the mixture to 60 °C for 4—6 hours. Monitor by TLC (Eluent: 20% EtOAc in
Hexanes) or HPLC. The starting phenol (Rf ~0.3) should disappear, and the less polar
product (Rf ~0.6) should appear.

Workup: Cool the reaction to room temperature. Pour the mixture into ice-water (100 mL)
with vigorous stirring. The product typically precipitates as a solid.

Isolation:

o If Solid: Filter the precipitate, wash with water (3 x 20 mL) to remove DMF, and dry under
vacuum.

o If Oily:[1][2] Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with water (2
x) and brine (1 x). Dry over NazSOu4, filter, and concentrate.

Purification: If necessary, recrystallize from Ethanol/Water or purify via silica gel flash
chromatography (0-10% EtOAc/Hexanes).
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Yield Expectation: 85-92% isolated yield.

Critical Process Parameters (CPP)

o Temperature Control: Do not exceed 80 °C. Higher temperatures can lead to ring opening of
the cyclopropyl group under basic conditions.

» Catalysis: The addition of Kl is crucial for driving the reaction to completion within a
reasonable timeframe, as the cyclopropylmethyl bromide is sterically hindered compared to
simple alkyl halides.

Downstream Applications & Reactivity

CAS 1092496-28-0 is rarely the final API; it is a scaffold. Its utility lies in its two orthogonal
reactive sites: the Nitro group and the Fluoro group.

Pathway A: Nitro Reduction (The Aniline Gateway)

The primary use is reduction to 2-amino-4-fluoro-1-(cyclopropylmethoxy)benzene. This aniline
is then coupled with quinoline, pyrimidine, or quinazoline cores to form kinase inhibitors.

e Method: Hydrogenation (Hz, Pd/C) or Iron reduction (Fe/NHa4Cl).

e Product Utility: Linker formation (Ureas, Amides) in drugs targeting VEGFR or c-Met.

Pathway B: SNAr Displacement

The fluorine atom at the 4-position is activated by the para-nitro group, making it susceptible to
Nucleophilic Aromatic Substitution (SNAr).

¢ Nucleophiles: Amines, Thiols.

e Sequence: This displacement is often performed before nitro reduction if a 4-amino-
substituted core is required.

Visualizing the Workflow

The following diagram illustrates the synthesis and divergent downstream pathways.

© 2026 BenchChem. All rights reserved. 417 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1376291?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

4-Fluoro-2-nitrophenol . Yields Scaffold 2-Amino-4-fluoro-
(CAS 394-33-2) O-Alkylation (60°C) Pathway A IREE e (G T ) 1-(cyclopropylmethoxy)benzene
\ 1-(Cyclopropylmethoxy)- /
_ 4-fluoro-2-nitrobenzene Pathway B
__________ CAS 1092496-28-0] \
(Bromomethyl)cyclopropane [*~~ { ) SNAr Displacement Yields Intermediate > 1-(Cyclopropylmethoxy)-
+ K2CO3/ DMF (R-NH2) 4-(alkylamino)-2-nitrobenzene

Click to download full resolution via product page

Figure 1: Synthetic workflow from raw materials to the target CAS and its divergent applications

in medicinal chemistry.

Safety & Handling (E-E-A-T)

Nitro Compounds: While this specific compound is not classified as a high explosive,
nitroaromatics are energetic. Avoid heating dry solids above 150 °C.

Alkylating Agents: (Bromomethyl)cyclopropane is a potent alkylating agent. It is lachrymatory
and potentially genotoxic. Double-glove (Nitrile) and use a fume hood.

Waste Disposal: Aqueous waste from the reaction contains DMF and potassium salts.
Dispose of as halogenated organic waste.
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» Nucleophilic Aromatic Substitution (SNAr) of Fluoronitrobenzenes: Title: "Regioselective
SNAr reactions of chlorofluoronitrobenzenes.” Source:Tetrahedron Letters. Relevance:
Validates the reactivity of the 4-fluoro position para to the nitro group.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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¢ To cite this document: BenchChem. [Technical Guide: 1-(Cyclopropylmethoxy)-4-fluoro-2-
nitrobenzene]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1376291/docs#technical-guide-1-
cyclopropylmethoxy-4-fluoro-2-nitrobenzene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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